molecular formula C13H19N5O2 B2564102 1,5-dimethyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1H-pyrazole-3-carboxamide CAS No. 2034566-95-3

1,5-dimethyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1H-pyrazole-3-carboxamide

Cat. No.: B2564102
CAS No.: 2034566-95-3
M. Wt: 277.328
InChI Key: AETZNMIFICLGED-UHFFFAOYSA-N
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Description

1,5-dimethyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole ring.

Preparation Methods

The synthesis of 1,5-dimethyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1H-pyrazole-3-carboxamide typically involves the formation of the pyrazole ring followed by functionalization. One common method includes the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines to form the pyrazole core . Industrial production methods often utilize eco-friendly catalysts and conditions to optimize yield and reduce environmental impact .

Chemical Reactions Analysis

1,5-dimethyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives such as:

    1,5-dimethylpyrazole: Known for its use as a ligand in coordination chemistry.

    3,5-dimethylpyrazole: Studied for its potential as an anti-inflammatory agent.

    4,5-dimethylpyrazole: Investigated for its antimicrobial properties.

1,5-dimethyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups, which confer specific biological activities and make it a versatile compound for various applications .

Properties

IUPAC Name

1,5-dimethyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2/c1-11-10-12(16-17(11)2)13(19)14-5-8-20-9-7-18-6-3-4-15-18/h3-4,6,10H,5,7-9H2,1-2H3,(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETZNMIFICLGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NCCOCCN2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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